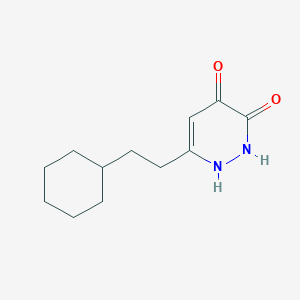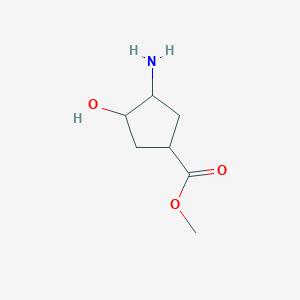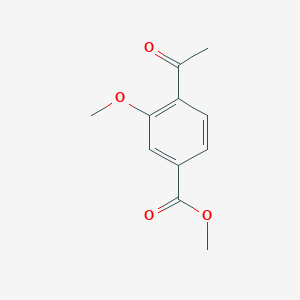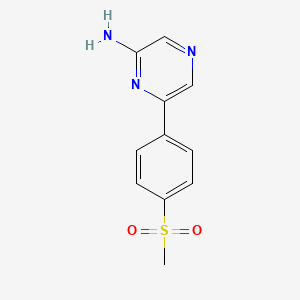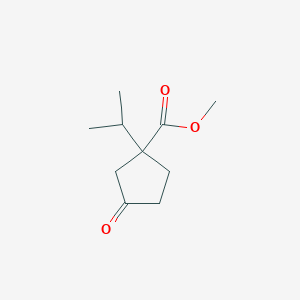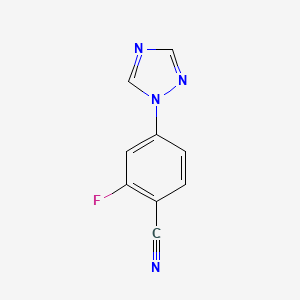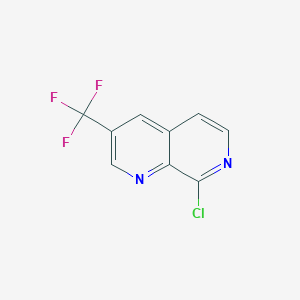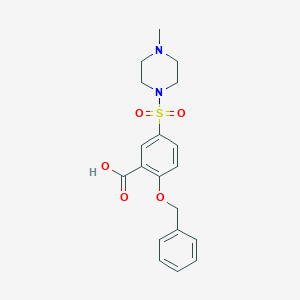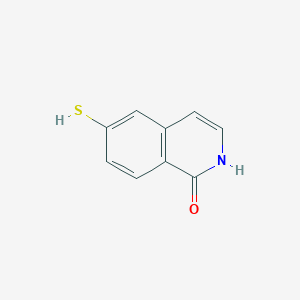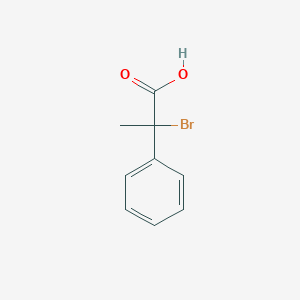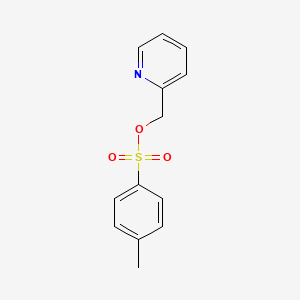
(pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a methyl group, which is further connected to a 4-methylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of pyridine-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the preparation of functional materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate largely depends on its application. In medicinal chemistry, it may interact with biological targets through its pyridine ring, which can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonamide
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonyl chloride
Comparison:
- Uniqueness: (Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. For instance, the sulfonate group makes it a good leaving group in substitution reactions, unlike the sulfonamide or sulfonyl chloride derivatives.
- Reactivity: The sulfonate ester is more reactive in nucleophilic substitution reactions compared to the sulfonamide, which is more stable and less reactive under similar conditions.
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Clave InChI |
YCWRZEKTBDOZSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

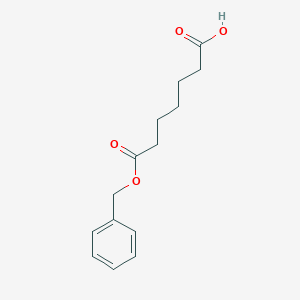
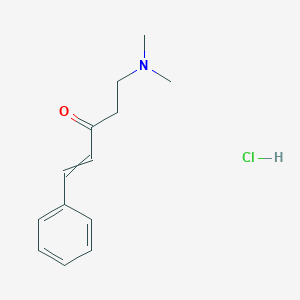
![7-{Acetyl[4-(acetyloxy)nonyl]amino}heptanoic acid](/img/structure/B8585986.png)
![4-Hydroxy-2-phenyl[1]benzopyrano[2,3-d]pyrimidine](/img/structure/B8586001.png)
